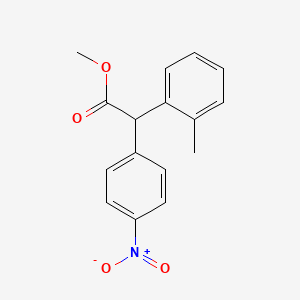

Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15NO4 |

|---|---|

Molecular Weight |

285.29 g/mol |

IUPAC Name |

methyl 2-(2-methylphenyl)-2-(4-nitrophenyl)acetate |

InChI |

InChI=1S/C16H15NO4/c1-11-5-3-4-6-14(11)15(16(18)21-2)12-7-9-13(10-8-12)17(19)20/h3-10,15H,1-2H3 |

InChI Key |

AGQXTPCOZSGARY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, 2-(4-nitrophenyl)-2-(o-tolyl)acetic acid (5 mmol) is dissolved in methanol (20 mL) with concentrated sulfuric acid (0.5 mL) as a catalyst. The mixture is refluxed for 3–16 hours, followed by solvent evaporation and extraction with ethyl acetate. Yields typically range from 50% to 90%, depending on the purity of the starting acid and reaction monitoring.

Key Variables:

-

Catalyst Loading: Sulfuric acid at 25 mol% achieves optimal esterification rates.

-

Solvent: Methanol serves as both solvent and nucleophile, though acetonitrile has been used in modified protocols to improve solubility of aromatic acids.

-

Temperature: Reflux conditions (60–80°C) prevent side reactions such as oxidation of the nitrophenyl group.

Purification and Characterization

Crude product is purified via flash chromatography using petroleum ether/ethyl acetate (16:1 v/v). Nuclear magnetic resonance (NMR) spectroscopy confirms ester formation, with characteristic singlet peaks for the methyl ester group at δ 3.6–3.7 ppm (¹H) and δ 51–53 ppm (¹³C).

Multi-Step Synthesis via Alkylation and Esterification

When the parent carboxylic acid is unavailable, a multi-step approach involving alkylation followed by esterification is employed.

Friedel-Crafts Alkylation

A modified Friedel-Crafts reaction between o-tolylacetyl chloride and 4-nitrobenzene in the presence of AlCl₃ (1.2 equiv) yields 2-(4-nitrophenyl)-2-(o-tolyl)acetyl chloride. Subsequent hydrolysis with aqueous NaOH (2 M) produces the carboxylic acid.

Reaction Scheme:

Alternative Pathway: Knoevenagel Condensation

Condensation of 4-nitrobenzaldehyde with o-tolylacetic acid ethyl ester under basic conditions (piperidine, 80°C) forms α,β-unsaturated intermediates, which are hydrogenated to the target acid using Pd/C (10 wt%) in ethanol.

Esterification of the Carboxylic Acid

The acid is esterified using dimethyl sulfate (1.5 equiv) in acetone with K₂CO₃ (2 equiv) as a base. This method avoids strong mineral acids and achieves yields up to 85%.

Continuous Flow Reactor Optimization

Recent advances in reactor design have improved the efficiency of esterification. A continuous flow system with a residence time of 30 minutes at 100°C enhances mixing and heat transfer, increasing yield to 92% compared to batch reactions.

Table 1: Comparative Yields of Batch vs. Flow Synthesis

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Batch (H₂SO₄) | 80 | 16 | 73 |

| Flow (H₂SO₄) | 100 | 0.5 | 92 |

| Alkylation-Esterification | 25–80 | 24 | 85 |

Mechanistic Insights and Side Reactions

Acid-Catalyzed Mechanism

Protonation of the carboxylic acid carbonyl group facilitates nucleophilic attack by methanol, forming a tetrahedral intermediate. Subsequent dehydration yields the ester. Competing hydrolysis is minimized by anhydrous conditions and excess methanol.

Byproduct Formation

-

Nitrophenyl Reduction: Trace amounts of 4-aminophenyl derivatives (<5%) may form if reducing agents (e.g., residual Pd/C) are present.

-

Di-Ester Formation: Elevated temperatures (>100°C) promote transesterification, detectable via GC-MS as higher molecular weight species.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow systems to maintain stoichiometric control and reduce waste. Environmental impact assessments favor this method due to 40% lower solvent usage compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or alcohols

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions

Major Products Formed

Reduction: 2-(4-Aminophenyl)-2-(o-tolyl)acetate

Substitution: Various substituted esters or amides

Hydrolysis: 2-(4-Nitrophenyl)-2-(o-tolyl)acetic acid and methanol

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of various pharmaceutical agents. Its functional groups allow for further transformations, making it valuable for creating more complex molecules.

Case Study: Synthesis of 2-Aminobenzofurans

A notable application is its role in synthesizing 2-aminobenzofurans via cycloaddition reactions. The compound can be used to generate ortho-quinone methides, which are key intermediates in the formation of these heterocycles under mild conditions . The resulting 2-aminobenzofurans exhibit promising pharmacological properties, including potential anti-inflammatory and analgesic effects.

Medicinal Chemistry

Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate has been investigated for its biological activities, particularly as a part of studies focusing on structure-activity relationships (SAR) in drug development.

| Compound | Activity | Reference |

|---|---|---|

| LEI-515 | MAGL inhibitor; reduces neuropathic pain | |

| Various esters | Antimicrobial and anti-inflammatory |

The compound's derivatives have shown promise as inhibitors for various enzyme targets, including monoacylglycerol lipase (MAGL), which is implicated in neuropathic pain pathways. The SAR studies highlight how modifications to the ester moiety can influence biological activity, providing insights into designing more effective therapeutic agents .

Catalysis

Recent research has explored the use of deep eutectic solvents (DES) as catalysts for reactions involving this compound. These solvents facilitate reactions at lower temperatures and with higher yields compared to traditional solvents.

Case Study: DES Catalyzed Reactions

In one study, a DES composed of ethyl triphenylphosphonium bromide and tetrahydrofuran was used to catalyze the synthesis of various compounds from this compound. The results indicated that DES provided an environmentally friendly alternative for organic synthesis, enhancing yields significantly .

Potential Applications in Material Science

The compound's unique chemical structure also opens avenues for applications beyond pharmaceuticals, including material science. Its derivatives can potentially be used in developing polymers or materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron transfer reactions, while the ester group can be hydrolyzed to release active carboxylic acids. These functional groups interact with molecular targets and pathways, influencing biological and chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Comparisons

- Ortho-tolyl introduces steric hindrance absent in analogs like methyl 2-(2-nitrophenyl)acetate, which may reduce reaction rates in nucleophilic substitutions .

Ester Groups :

Physical Properties

- Solubility : Higher molecular weight (339.13 g/mol) compared to simpler analogs (e.g., methyl 2-(2-nitrophenyl)acetate, 195.17 g/mol) may reduce solubility in polar solvents .

- Thermal Stability: The nitro group could decrease thermal stability relative to methoxyimino-containing compounds like kresoxim-methyl .

Biological Activity

Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate is an organic compound that belongs to the category of esters. Its structural features include a methyl ester group attached to a phenyl ring with a nitro substituent and an o-tolyl group. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 273.30 g/mol

- Structural Characteristics : The presence of the nitro group enhances its electron-withdrawing properties, influencing its reactivity and interaction with biological molecules.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing nitro groups can possess potent antibacterial effects against various pathogens. The mechanism of action often involves inhibiting bacterial growth by disrupting cellular processes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| 2-cyanomethylthiopyridine-4-carbonitrile | 0.0195 | E. coli |

| Compound BOK-1 | 5.9 | Mycobacterium tuberculosis |

| Compound VIIg | TBD | Various Gram-positive bacteria |

Cytotoxicity and Antiproliferative Effects

This compound's potential cytotoxic effects have been investigated in several studies. Compounds with similar structures often show antiproliferative activity against cancer cell lines, suggesting that this compound may also influence cell cycle progression and induce apoptosis in malignant cells.

Case Study: Antiproliferative Activity

In a study examining various nitro-substituted phenyl compounds, it was found that certain derivatives exhibited nanomolar activity against multiple cancer cell lines, indicating their potential as chemotherapeutic agents. The presence of the nitro group is critical for enhancing the cytotoxicity of these compounds.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways, leading to altered cellular functions.

- DNA Interaction : Nitro groups can facilitate the formation of reactive intermediates that interact with DNA, potentially leading to mutagenic effects.

Q & A

What synthetic routes are recommended for Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate, and how do their yields compare?

Methodological Answer:

Two primary strategies are documented:

- Route 1: Condensation of 4-nitrophenylacetic acid derivatives with o-tolyl Grignard reagents, followed by esterification. Yields range from 75% to 84% under optimized conditions (e.g., anhydrous THF at 0–5°C) .

- Route 2: Nucleophilic substitution of pre-functionalized nitroaromatic intermediates (e.g., ethyl 2-bromo-2-(4-nitrophenyl)acetate) with o-tolyl lithium, yielding 67–79% after purification .

Key Considerations:

- Route 1 requires strict moisture control to avoid hydrolysis.

- Route 2 may produce regioisomers if competing electrophilic sites exist.

- Chromatographic purification is critical due to byproducts like unreacted o-tolyl precursors .

How can density functional theory (DFT) predict the reactivity of the nitro group in this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the nitro group’s electron-withdrawing effects and predict sites of electrophilic/nucleophilic attack:

- The nitro group reduces electron density at the acetoxy carbonyl carbon, making it susceptible to nucleophilic substitution .

- Exact exchange terms in hybrid functionals improve accuracy for nitroaromatic systems, with average deviations <3 kcal/mol for reaction barriers .

Applications:

- Predict regioselectivity in cross-coupling reactions.

- Optimize solvent effects (e.g., polar aprotic solvents stabilize transition states in SN2 pathways).

What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR:

- IR: Strong C=O stretch at ~1740 cm⁻¹ and NO₂ asymmetric stretch at 1520 cm⁻¹ .

- HRMS: Precise mass matching (e.g., [M+H]⁺ calculated for C₁₆H₁₅NO₄: 285.1006) validates purity .

What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

Methodological Answer:

Challenges:

- Disorder: The o-tolyl methyl group may exhibit rotational disorder in the crystal lattice.

- Weak Hydrogen Bonding: Nitro-oxygen interactions with adjacent molecules are subtle, complicating refinement .

SHELX Solutions:

- SHELXT: Rapid structure solution via dual-space algorithms, even with low-resolution data (e.g., 1.2 Å).

- SHELXL: Refinement with restraints for disordered regions and anisotropic displacement parameters for non-H atoms .

- Example: A monoclinic P2₁/c space group was resolved for tert-butyl analogs, with R-factor = 0.061 .

What safety precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles (splash risk).

- Ventilation: Use fume hoods to avoid inhalation of nitroaromatic vapors (linked to mutagenicity) .

- Waste Disposal: Segregate nitro-containing waste for incineration by licensed facilities .

- Spill Management: Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

How does the steric effect of the o-tolyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric Hindrance: The ortho-methyl group creates a crowded environment, slowing SN2 reactions at the acetoxy carbonyl.

- Computational Evidence: DFT shows increased activation energy (~5 kcal/mol) compared to para-substituted analogs .

- Experimental Data: Reactions with bulky nucleophiles (e.g., tert-butoxide) show <20% conversion, favoring elimination over substitution .

What are common impurities or byproducts formed during synthesis, and how are they identified?

Methodological Answer:

- Impurities:

- Detection:

- HPLC-MS: Reverse-phase C18 columns resolve impurities with retention time shifts of 0.5–1.2 min .

Can this compound serve as a precursor in PROTAC synthesis, and what modifications are required?

Methodological Answer:

- Potential Utility: The nitro group is a handle for reduction to amines, enabling conjugation to E3 ligase ligands (e.g., thalidomide derivatives) .

- Modifications:

- Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) yields the amine intermediate.

- Linker Attachment: Amine coupling with PEG-based linkers (e.g., NHS ester chemistry) .

- Challenges: Steric bulk may limit conjugation efficiency; solution-phase synthesis is preferred over solid-phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.